Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Cactus-Like Ni-Co/CoMn2O4 composites on Ni foam: Unveiling the potential for advanced electrochemical materials for pseudocapacitors
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.mseb.2023.116715
Currently, two-dimensional designs were enthralled much consideration because of their good electrochemical abilities. Herein, cactus-like designs of Ni-Co/CoMn2O4 composites have been synthesized by simple hydrothermal techniques on Ni foam. The novel construction possessing Ni-Co and CoMn2O4 nanomaterials demonstrates excellent electrochemical properties. As data values, the unique design and porous structures display vitally developed electrochemical capacitance activities which include outstanding specific capacitances, reasonable life cycles, and good rate capabilities. The specific capacitance of the Ni-Co/CoMn2O4 composites exhibits 1567F/g at a current density of 0.5 A/g, and it is two-fold superior to the binary Ni-Co nanoparticles and CoMn2O4 nanomaterials electrodes. Else, the proposed Ni-Co/CoMn2O4 composite exhibits excellent long cycles by 95.87% retaining of its initial capacitances after 5000 cyclings. This cactus-like Ni-Co/CoMn2O4 composite refers to the new opportunity to investigate higher-performance sample materials and has great application prospects.
Detail
Understanding gold mesopyramid formation on silicon and strategies for creating patterns of them
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.mseb.2023.116759
Gold mesopyramid structures are formed on Si[1 0 0] by annealing a eutectic promoting trilayer of Au-Si-Au that enhances their formation. Convex and concave (inverse mesopyramids) mesostructures are produced. The convex Au mesopyramids are typically a few microns in height, while the concave structures are four to five microns deep. Scanning electron microscopy of their surfaces and their cross-sections reveals the presence of surface channels and voids within their interior, respectively. A five-step process is proposed to describe Au mesopyramid formation based on surface tension and spinodal band decomposition. Inverse mesopyramids are concave mesopyramids that collapsed upon the nearly complete reincorporation of Si into the substrate, thereby leaving a microporous Au scaffolding that in some cases is unable to structurally maintain the convex morphology. Lithography and e-beam patterning have been successfully demonstrated as viable approaches for controlling location and nucleation of mesopyramids.
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Carbon nanotubes/PANI composite as an efficient counter electrode material for dye sensitized solar cell
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.mseb.2023.116722
Counter electrodes of dye sensitized solar cells (DSSCs) mainly employed platinum (Pt) as a catalyst due to high catalytic activity toward triiodide reduction in their operating process. However, using Pt in DSSCs highly increases the cost, which became a challenge for practical applications from their economic feasibility point of view. Therefore, in this work, we have developed a cost-effective material carbon nanotubes (CNTs) to replace expensive Pt. CNTs based DSSC has been considered as a potential candidate for future practical applications. We prepared CNTs/Polyaniline (PANI) composite as a CE material for DSSCs by doctor blade technique. The DSSCs fabricated with CNTs-PANI composite CE show the best power conversion efficiency (PCE) of 6.67%, which is comparable to 7.70% of Pt CE. The modified CNTs-PANI counter electrode exhibited excellent electrocatalytic activity that facilitated higher electron transfer, suppressed charge recombination, enhanced electron life, and faster triiodide reduction are confirmed by several characterisation techniques such as impedance spectroscopy, cyclic voltammetry (CV), and tafel analysis. A comparative study of these electrodes reveal that effective surface roughness plays an essential role in improving the electrochemical properties of the devices.
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Studies of temperature-dependent Raman spectra of thin PtSe2 layers on Al2O3 substrate
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.mseb.2023.116728
The results of temperature-dependent Raman spectroscopy studies of thin layers of PtSe2 (1–10 monolayers) deposited on an Al2O3 substrate are disscused in this paper. A redshift of the vibrational Raman modes (Eg and A1g) is observed when the thickness of PtSe2 and temperature increase. The results allow for determining the thickness of the PtSe2 layer deposited on the Al2O3 substrate by analysing the Raman shift of the PtSe2 modes (Eg and A1g) and the screening effects on the surface vibration mode (A1g). The other original result is the determination of the stresses and doping effects in PtSe2 for the considered range of layer thicknesses by analyses of the correlative plot. Finally, the thermal dependences of the Raman spectra are discussed regarding Raman shifts and intensity. The atomic force microscopy measurements show the presence of residual contamination with surface densities varying between samples.
Detail
Electrodeposition and characterization of poly-aniline-Bi-Te-Se-Sb thin films with thermoelectric properties
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.mseb.2023.116712
Polyaniline-Bi-Sb-Te-Se thin films have been prepared by electrodeposition and electrochemical reaction method in different potentials and different concentrations of PANI: (Bi (NO3)3·5H2O), H2SeO3, K2TeO3 and Sb2O3 on Al substrate from nitric acid solution at room temperature. The structure and morphology of thin films were investigated by Fourier-transform infrared (FTIR), X-ray diffractometer (XRD), field emission scanning electron microscope (FE-SEM), and energy dispersive X-ray analysis (EDS) instruments. In addition, the thermoelectric power, resistivity, maximum power, and electrical conductivity of the thin films were evaluated. The results showed that an overall increase in voltage resulted in decreasing in the grain size and increasing in the dopant concentration. Furthermore, the coating morphology changed as the polyaniline precipitated, and nanoparticles were more uniformly distributed in the polymer coating via the increase in the voltage. Observations showed that the thin films were n-type semiconductors. Also, results showed that thermoelectric power increased by applied potential and temperature. It has been found that the chemical composition had a particular influence on the thermoelectric properties, which in comparison with previous works, at a similar temperature, a slight change in the chemical compound improved the thermoelectric properties by ∼ 65 percent.
Detail
Performance optimization of a CsGeI3-based solar device by numerical simulation
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.mseb.2023.116757
Germanium-based halide perovskites (CsGeI3) are good absorbers materials for eco-friendly perovskite solar devices. In this work, a numerical analysis via SCAPS-1D software, is done to enhance the performance of a device already experimentally realized (FTO/TiO2/CsGeI3/Spiro-OMeTAD/Ag). After selecting SnO2 and CuI as best Charge transport materials (CTMs) in front of others, we have optimized their thicknesses, we investigated the impact of: CsGeI3 thickness, its defect density (Nt), its acceptor concentration, CuI doping density, SnO2 doping density, SnO2/CsSnI3 defect density, CsSnI3/CuI defect density, also the impact of shunt resistance, series resistance, and temperature. Finally, we have achieved a new solar device based on CsGeI3, with a fully inorganic FTO/ SnO2/CsGeI3/CuI/Ag structure. The final output parameters are PCE = 15.68 %, FF = 73.45 %, JSC = 22.56 mA/cm2 and VOC = 0.946 V at room temperature. The results are beneficial for the design and manufacture of CsGeI3-based solar devices.
Detail
Comprehensive study of MWCNT and CuO/SAE50 hybrid nanofluid with experimental method and response surface methodology and introducing this nanofluid to the industry
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.mseb.2023.116693
In this study, rheological behavior of hybrid nanofluid (HNF) with MWCNT(35%)-CuO (65%) nanoparticles (NPs) in SAE50 base oil was investigated by response surface methodology (RSM) and laboratory methods. Viscosity of HNF samples with solid volume fractions of SVF = 0.0625% to 1% was measured at temperatures between (T = 25–50 °C) and shear rates in the range of SR = 666.5–7998 s−1 using a Brookfield viscometer. The behavior of HNF shows non-Newtonian behavior in terms of relation between SR and shear stress (SS) in all SVFs. The relative viscosity at T = 30 °C and SVF = 1% has the highest value and is equal to + 22%. Viscosity changes in terms of temperature show that viscosity decreases with increasing temperature. The maximum viscosity difference at T = 25 °C is equal to −13.7 (-2.97). Also, to save time and reduce economic costs and check the accuracy and correctness of experimental data, it was predicted by RSM. Modeling with a three-variable mathematical relationship including T, SVF, and SR with R2 = 0.9986 coefficient was presented. After checking the viscosity with independent variables, it was determined that T effect is greater than other parameters on viscosity. Comparison results between experimental data and the proposed data show a high agreement between the predicted values.
Detail
Correlation of oxygen defects, oxide-ion conductivity and dielectric relaxation to electronic structure and room temperature ferromagnetic properties of Yb3+ doped CeO2 nanoparticles
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.mseb.2023.116675
Ce1-xYbxO2 nanoparticles synthesized using co-precipitation route were studied for properties like structural, optical, impedance and X-ray Photoelectron Spectroscopy. Existence of cubic fluorite structure found intact with heterogeneous aggregation and spherical surface morphology. Red-shifted energy gap along with formation of defects and oxygen vacancies was confirmed with UV–Vis and Photoluminescence analyses. XPS analyses were undertaken to observe the chemical states 2+ and 3+ of Yb and 3+ and 4+ of Ce cations. The magnetization results demonstrated improved ferromagnetic ordering for varying Yb doping, explained with Bound Magnetic Polarons model and F-Centre Mechanism for creation of distinct complexes, Ce4+-Vo-Ce3+ or Yb3+-Vo-Ce3+ in the CeO2 lattice. All samples' dielectric permittivity and modulus were measured in the 120 Hz–100 kHz frequency range. The ∈′ (f) and ∈″(f) plots show two distinct regions: a plateau zone at high frequency and low frequency dielectric dispersion region. These nanoparticles could be employed for photolytic, optoelectronics and energy storage applications.
Detail
Optical and structural investigations of annealing impact on phase separation of Erbium-doped Al2O3 layers
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.mseb.2023.116672
We report on the effect of annealing treatment on the structural and optical properties of Er-doped Al2O3 thin films elaborated by atomic layer deposition. The properties of the films were studied using ellipsometry and Fourier-transform infrared (FTIR) spectroscopies, cathodoluminescence (CL) versus annealing temperature varied in the 650-1100 °C range. Spatial location and diffusion of chemical species were investigated at the atomic scale by atom probe tomography (APT). The CL measurements evidence Er3+ light emission over the visible-infrared spectral range. The CL spectra evolution showed non-monotonic variation with annealing temperature and a CL quenching occurring at 1000 °C. The CL signal evolution as a function of the annealing treatment is discussed regarding to the evolution of structural properties.
Detail
Adsorption of SO, CO, O2, and N2 on the most stable small Fe clusters
Polymer Chemistry ( IF 5.364 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.mseb.2023.116752
Electronic, structural, and magnetic properties of small Fen aggregates with n < 15 atoms were investigated in the framework of the density functional theory (DFT). Our results indicate that spin–orbit coupling has little effect on the structural properties. The magnetic moment of each atom in the cluster is greater than the magnetic moment of their bulk material and the average binding energy value rises monotonically with the size of the cluster and approaches the bulk value. As well as Fe7 and Fe13 are the two first magic numbers in good agreement with experimental reports. We studied the adsorption of diatomic SO, CO, O2, and N2 molecules on the Fe7 and Fe13 nanoclusters. The most stable adsorption sites, binding energies, and the effect of adsorption on the electronic properties of the Fe clusters were studied. The different aspects of the adsorption mechanism were also investigated. The interaction intensity order is SO, O2, CO, and N2, and the bond length of the molecules increased after adsorption. X@Fe13 (X = SO, O2, CO, and N2) systems represent higher magnetization compared to the X@Fe7 systems. The maximum effect of absorption on the magnetization of the Fe13 cluster was about 2.4% and on the Fe7 cluster was about 9.6%. These results provide insights into the application of iron-based catalysts and the understanding of the real reactions and experimental reports.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
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